

# In-Depth Technical Guide: (R,S,S,R,S)-Boc-Dap-NE

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## Compound of Interest

Compound Name: (R,S,S,R,S)-Boc-Dap-NE

Cat. No.: B10861727

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **(R,S,S,R,S)-Boc-Dap-NE**, a key intermediate in the synthesis of potent anti-cancer agents. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and medicinal chemistry.

## Core Compound Data

**(R,S,S,R,S)-Boc-Dap-NE** is recognized as the inactive isomer of Boc-Dap-NE. It plays a crucial role as an experimental control and a synthetic intermediate in the production of Monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor used in antibody-drug conjugates (ADCs).<sup>[1]</sup> The full chemical name for this compound is 1,1-DIMETHYLETHYL (2S)-2-(((1R,2R)-3-(((1R,2S)-2-HYDROXY-1-METHYL-2-PHENYLETHYL)AMINO)-1-METHOXY-2-METHYL-3-OXOPROPYL)-1-PYRROLIDINECARBOXYLATE.<sup>[2]</sup>

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

Parameter	Value	Reference
Molecular Formula	C23H36N2O5	[1][2]
Molecular Weight	420.54 g/mol	[1][2]
CAS Number	2994330-72-0	[1]
Purity	98.32%	[1]

## Experimental Protocols

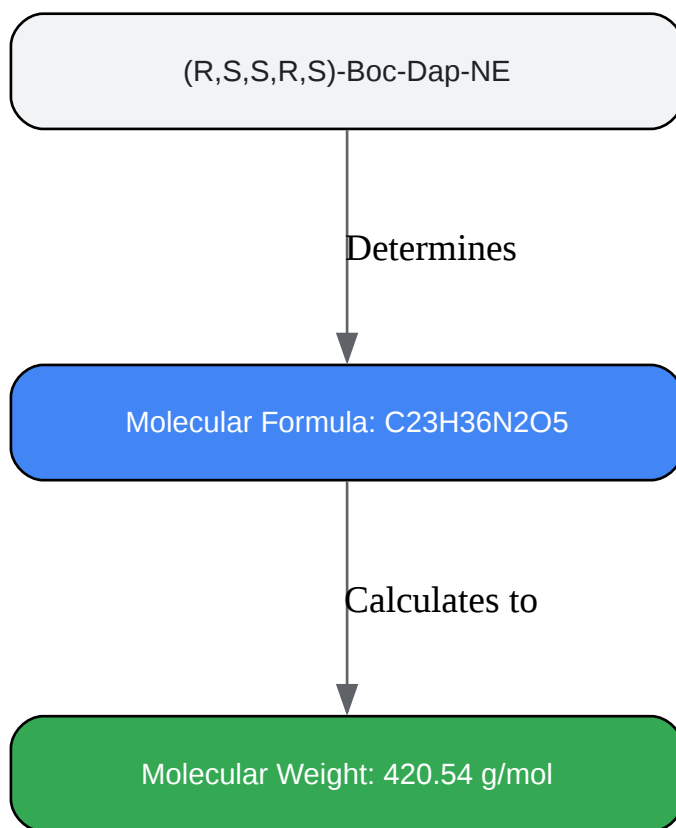
Detailed experimental protocols for the synthesis and characterization of **(R,S,S,R,S)-Boc-Dap-NE** are often proprietary to the manufacturing entity. However, general methodologies for the synthesis of related dipeptidic units are well-documented in the scientific literature. The synthesis of this compound and its active isomers typically involves multi-step organic synthesis, including peptide coupling reactions and the use of protecting groups such as the tert-butoxycarbonyl (Boc) group.

Characterization and purity assessment are commonly performed using a combination of analytical techniques:

- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry of the molecule.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

## Visualization of Compound Relationships

The following diagram illustrates the relationship between the compound's nomenclature, its molecular formula, and its molecular weight, providing a clear visual representation of its core identifiers.



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#### Core Identifiers of **(R,S,S,R,S)-Boc-Dap-NE**

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## References

- 1. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: (R,S,S,R,S)-Boc-Dap-NE]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861727#r-s-s-r-s-boc-dap-ne-molecular-weight\]](https://www.benchchem.com/product/b10861727#r-s-s-r-s-boc-dap-ne-molecular-weight)

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